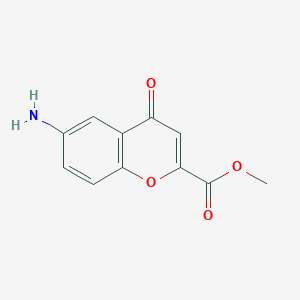

methyl 6-amino-4-oxo-4H-chromene-2-carboxylate

Description

Methyl 6-amino-4-oxo-4H-chromene-2-carboxylate is a chromone derivative characterized by a benzopyran-4-one core structure. Chromones are heterocyclic compounds with a benzene ring fused to a γ-pyrone ring, known for diverse biological activities, including antibacterial, antioxidant, and anticancer properties . The target compound features a methyl ester group at position 2, an amino substituent at position 6, and a ketone at position 2.

Properties

IUPAC Name |

methyl 6-amino-4-oxochromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELUONZHLNMWHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Purification Techniques

Recrystallization (petroleum ether/benzene) and column chromatography (silica gel) are standard. Purity exceeding 95% is achievable, as confirmed by melting point consistency and HPLC.

Scientific Research Applications

Anticancer Applications

Methyl 6-amino-4-oxo-4H-chromene-2-carboxylate has been investigated for its cytotoxic properties against various cancer cell lines. Research indicates that compounds with a chromene backbone exhibit significant activity against multi-drug resistant cancer cells.

Cytotoxicity Studies

A study highlighted the structure-activity relationship of chromene derivatives, revealing that modifications at specific positions enhance cytotoxicity. For instance, derivatives with an ester functional group at the 4th position and conformational flexibility at the 6th position showed promising selective cytotoxicity towards drug-resistant cancer cells such as HL60/MX2 .

| Study | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| CXL017 | HL60 | 5.0 | High selectivity |

| CXL035 | HL60/MX2 | 8.5 | Moderate resistance |

| CXL055 | HepG2 | 10.0 | Effective against liver cancer |

Antimicrobial Properties

The compound's antimicrobial activity has been explored, particularly its efficacy against bacterial strains such as Mycobacterium tuberculosis.

Antimicrobial Activity

Research demonstrated that this compound exhibits significant antibacterial properties, with specific IC50 values indicating its effectiveness.

| Pathogen | IC50 (µM) | Activity |

|---|---|---|

| Mycobacterium tuberculosis | 7.05 | Significant inhibition observed |

Enzyme Inhibition

The compound has shown inhibitory effects on various enzymes, which is a common mechanism for many pharmacologically active compounds.

| Enzyme | IC50 (µM) | Notes |

|---|---|---|

| Acetylcholinesterase (AChE) | 0.25 | Comparable to established inhibitors |

Case Studies

Several case studies have documented the applications and effects of this compound in various research settings:

Study on Cytotoxicity Against Cancer Cells

A study evaluated the anticancer activity of methyl 6-amino-4-oxo-4H-chromene derivatives against multiple cancer cell lines, including breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116). The results indicated that certain derivatives induced significant apoptosis in these cell lines, showcasing their potential as therapeutic agents .

Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of this compound against several bacterial strains, revealing that it could serve as a lead compound for developing new antibiotics, particularly against resistant strains .

Mechanism of Action

The mechanism of action of methyl 6-amino-4-oxo-4H-chromene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The chromene core can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its activity. The amino and keto groups can also form covalent bonds with target molecules, enhancing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Chromone derivatives exhibit significant variation in biological activity based on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Chromone Derivatives

Key Findings from Analogues

Ester Groups: Methyl/ethyl esters influence lipophilicity. Ethyl esters (e.g., ) may prolong metabolic stability compared to methyl esters. Electrophilic Substituents: Formyl groups (e.g., ) increase reactivity, which could be leveraged in prodrug design or covalent inhibitor development.

Crystallographic Insights :

- Chromone derivatives like ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate exhibit planar chromone moieties with π–π interactions, critical for stabilizing crystal structures . Similar stacking may occur in the target compound, affecting its solid-state properties.

Biological Activity Trends: Compounds with bulky aryl groups (e.g., CXL017’s 3,5-dimethoxyphenyl) show enhanced anticancer activity due to improved hydrophobic interactions with target proteins . Amino-substituted chromones (e.g., the target compound) are hypothesized to exhibit superior solubility and bioavailability compared to methyl/formyl analogs.

Biological Activity

Methyl 6-amino-4-oxo-4H-chromene-2-carboxylate is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and structure-activity relationships (SAR).

Overview of Chromenes

Chromenes are a class of heterocyclic compounds characterized by a benzopyran structure. They exhibit a variety of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The specific modifications in their chemical structure significantly influence their biological properties.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. This compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) using the MTT assay to determine cell viability.

- Results : It exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents like Vinblastine and Colchicine .

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 15.8 | Vinblastine |

| HCT-116 | 12.5 | Colchicine |

| A549 | 18.3 | - |

2. Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity:

- Mechanism : The compound disrupts bacterial cell walls and inhibits essential metabolic pathways.

- Tested Strains : It showed effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of various kinases such as EGFR and VEGFR, which are crucial in cancer cell proliferation and survival .

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death through caspase activation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the chromene ring can enhance or diminish biological activity:

- Substituent Effects : For example, the presence of amino groups at position 6 increases anticancer potency, while methoxy groups at position 7 may enhance MAO-B inhibitory activity .

Table 3: Structure-Activity Relationship Summary

| Substitution Position | Type | Effect on Activity |

|---|---|---|

| Position 6 | Amino | Increased anticancer activity |

| Position 7 | Methoxy | Enhanced MAO-B inhibition |

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound led to a significant decrease in tumor size in xenograft models.

- Antimicrobial Efficacy in Vivo : In vivo studies showed that oral administration reduced infection rates in animal models infected with resistant bacterial strains.

Q & A

Q. What are the established synthetic routes for methyl 6-amino-4-oxo-4H-chromene-2-carboxylate?

The synthesis typically involves a multi-step approach starting with the chromene core formation. A common method is the condensation of substituted salicylaldehydes with active methylene compounds (e.g., methyl acetoacetate), followed by cyclization and functionalization. For amino group introduction, ammonium acetate or urea under reflux conditions is often employed . Modifications to the ester group (e.g., methyl vs. ethyl) can be achieved by varying the starting ester derivatives. Reaction conditions such as solvent polarity, temperature, and catalysts (e.g., piperidine for Knoevenagel condensations) significantly influence yield .

Q. Which analytical techniques are critical for structural characterization?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry and hydrogen-bonding networks. SHELX programs (e.g., SHELXL for refinement) are widely used for crystallographic analysis . Complementary techniques include:

- NMR spectroscopy : and NMR to confirm substituent positions and purity.

- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation.

- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) functional groups.

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

- Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) to measure IC values.

- Antimicrobial screening : Broth microdilution for MIC determination against bacterial/fungal strains.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with IC calculations.

Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are essential for validation .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization requires a factorial design approach:

- Catalyst screening : Compare bases (e.g., piperidine vs. DBU) and acid catalysts (e.g., acetic acid vs. HCl).

- Solvent effects : Polar aprotic solvents (DMF, DMSO) often enhance cyclization vs. protic solvents (EtOH).

- Temperature control : Microwave-assisted synthesis can reduce reaction time and improve regioselectivity.

Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. How to address contradictory bioactivity data across studies?

Contradictions often arise from:

- Purity variability : Impurities (e.g., unreacted intermediates) can skew results. Validate purity via HPLC (>95%) and elemental analysis .

- Assay conditions : Differences in cell line passage number, serum concentration, or incubation time. Standardize protocols using CLSI guidelines.

- Solubility limitations : Use DMSO stocks with <0.1% final concentration to avoid solvent toxicity. Confirm solubility in assay media via dynamic light scattering (DLS) .

Q. What strategies guide structure-activity relationship (SAR) studies for chromene derivatives?

Key modifications include:

- Amino group substitution : Replace -NH with alkyl/aryl groups to modulate lipophilicity and target engagement.

- Ester hydrolysis : Convert methyl ester to carboxylic acid to enhance water solubility for pharmacokinetic studies.

- Ring substitution : Introduce halogens (Cl, Br) at the 6-position to improve binding affinity in hydrophobic pockets.

In silico tools (e.g., molecular docking with AutoDock Vina) can predict binding modes to prioritize synthetic targets .

Q. How to resolve crystallographic disorder in chromene derivatives?

Disordered atoms (common in flexible ester groups) require advanced refinement strategies:

- Multi-positional modeling : Assign partial occupancies to overlapping atoms.

- Restraints : Apply SHELXL restraints (e.g., SIMU, DELU) to stabilize thermal parameters.

- Low-temperature data collection : Collect data at 100 K to reduce thermal motion artifacts. Validate models with R < 5% and CC > 90% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.